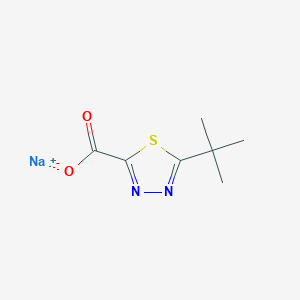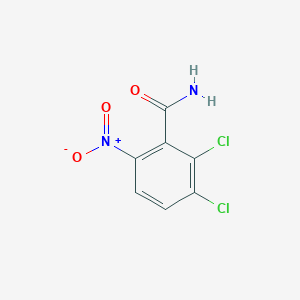
(E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride
Descripción general
Descripción
(E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C8H10Cl2F3N5 and its molecular weight is 304.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on related pyridine derivatives highlights their significance in synthetic chemistry. For instance, the synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, a compound with similar structural features, have been explored for the generation of various derivatives through reactions with benzene-sulfonyl chloride, demonstrating the potential for creating a range of chemically diverse compounds from pyridine-based precursors (Katritzky et al., 1995). This suggests that "(E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride" could serve as a versatile intermediate for synthesizing novel chemical entities with potential applications in drug development and material science.
Material Science Applications
In material science, fluorinated pyridine derivatives have been investigated for their unique properties. For example, studies on soluble fluorinated polyamides containing pyridine and sulfone moieties have shown that these materials exhibit excellent solubility, thermal stability, and mechanical properties, making them promising candidates for advanced material applications (Xiao-Ling Liu et al., 2013). This indicates that fluorinated pyridine compounds, like the one , could find applications in the development of new materials with desirable physical and chemical characteristics.
Biomedical Research
Although specific biomedical applications of "(E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride" are not directly documented, related research on pyridine and pyrimidine derivatives has demonstrated their potential in medicinal chemistry. For instance, compounds derived from pyridine and pyrimidine have shown promising antimicrobial and antitumor activities, suggesting that similar structures could be explored for therapeutic applications (Sayed et al., 2006). Therefore, the subject compound may serve as a valuable scaffold for the development of new drugs with antimicrobial or anticancer properties.
Propiedades
IUPAC Name |
2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N5.ClH/c1-17(16-7(13)14)6-3-4(8(10,11)12)2-5(9)15-6;/h2-3H,1H3,(H4,13,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLXMQWVIVOCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Chloro-6-(2-diaminomethylidene-1-methylhydrazinyl)-4-(trifluoromethyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)
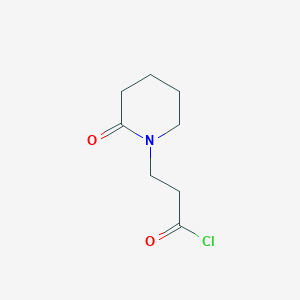
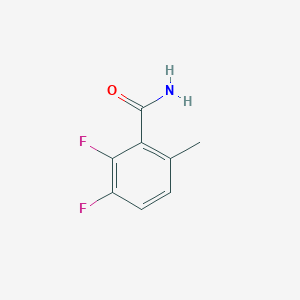
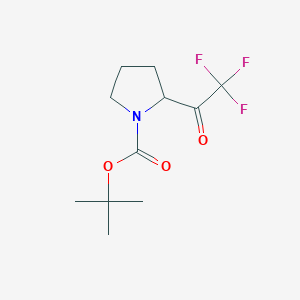
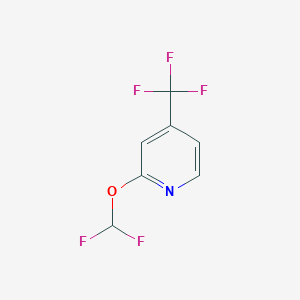
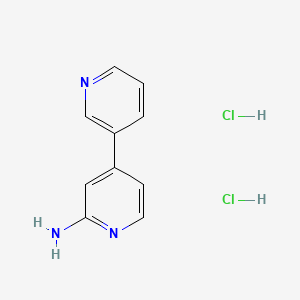
![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)
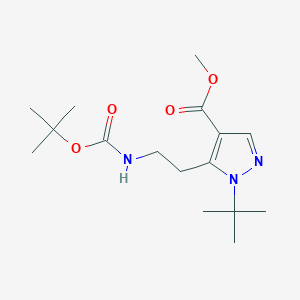

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406655.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)
